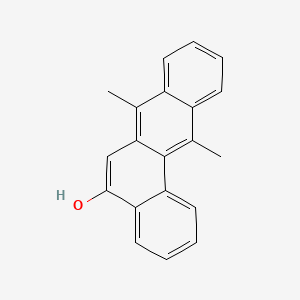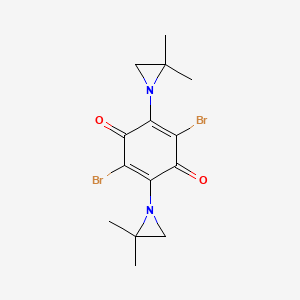
BENZ(a)ANTHRACEN-5-OL, 7,12-DIMETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-7,12-dimethylbenz(a)anthracene: is a derivative of 7,12-dimethylbenz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its significant biological activity, particularly in the context of carcinogenesis and mutagenesis. It is often studied in the field of environmental science due to its presence in pollutants and its potential impact on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7,12-dimethylbenz(a)anthracene typically involves the hydroxylation of 7,12-dimethylbenz(a)anthracene. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-7,12-dimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of quinones.
Reduction: The compound can be reduced to form less oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Less oxidized forms of the compound.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-Hydroxy-7,12-dimethylbenz(a)anthracene is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions .
Biology: In biological research, this compound is studied for its mutagenic and carcinogenic properties. It serves as a tool to understand the mechanisms of DNA damage and repair .
Medicine: The compound is used in cancer research to study the initiation and progression of tumors. It helps in identifying potential therapeutic targets and understanding the molecular pathways involved in carcinogenesis .
Mechanism of Action
5-Hydroxy-7,12-dimethylbenz(a)anthracene exerts its effects primarily through the formation of DNA adducts. These adducts result from the compound’s metabolic activation, which involves enzymes such as cytochrome P450. The DNA adducts can cause mutations, leading to carcinogenesis. The compound also affects various cellular pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
7,12-Dimethylbenz(a)anthracene: The parent compound, known for its carcinogenic properties.
1-Hydroxy-7,12-dimethylbenz(a)anthracene: Another hydroxylated derivative with similar biological activity.
2-Hydroxy-7,12-dimethylbenz(a)anthracene: Similar in structure and function, with slight differences in reactivity and biological effects
Uniqueness: 5-Hydroxy-7,12-dimethylbenz(a)anthracene is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. This compound’s specific interactions with DNA and cellular pathways make it a valuable tool in research, particularly in understanding the mechanisms of carcinogenesis and mutagenesis .
Properties
CAS No. |
59056-51-8 |
|---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7,12-dimethylbenzo[a]anthracen-5-ol |
InChI |
InChI=1S/C20H16O/c1-12-14-7-3-4-8-15(14)13(2)20-17-10-6-5-9-16(17)19(21)11-18(12)20/h3-11,21H,1-2H3 |
InChI Key |
WMUWRZYWFWFVAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)




![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)




